HIV-1 Protease Inhibitory Potency Compared to Thiochromane-Based Analog
An aminotetrahydronaphthalene carboxamide derivative, which directly incorporates the core scaffold of the target compound as its P2 ligand, exhibited a striking picomolar enzyme inhibitory activity (Ki = 8 pM) against HIV-1 protease, along with an antiviral IC50 of 47 nM in MT-4 cells. This represents a significant improvement over the initial aminothiochromane analog, which had a Ki of 26.7 nM and no appreciable antiviral activity (IC50 > 1 μM) [1]. This data highlights the critical advantage of the tetrahydronaphthalene carboxamide scaffold over structurally analogous heterocyclic systems.
| Evidence Dimension | HIV-1 Protease Enzyme Inhibition (Ki) and Antiviral Activity (IC50) |
|---|---|
| Target Compound Data | A derivative with an aminotetrahydronaphthalene carboxamide P2 ligand showed Ki = 8 pM; Antiviral IC50 = 47 nM. |
| Comparator Or Baseline | Initial aminothiochromane carboxamide lead compound (inhibitor 4a) showed Ki = 26.7 nM; Antiviral IC50 > 1 μM. |
| Quantified Difference | Enzyme inhibition improved by over 3,000-fold (from 26.7 nM to 0.008 nM). A gain of potent antiviral activity from inactive (>1 μM) to 47 nM. |
| Conditions | In vitro enzyme assay and antiviral assay using MT-4 human T-lymphoid cells exposed to HIV-1NL4-3 (subtype B). |
Why This Matters
For antiviral drug discovery programs, selecting the tetrahydronaphthalene carboxamide scaffold over a thiochromane isostere can unlock picomolar target engagement, which is a decisive factor for lead optimization.
- [1] Ghosh, A. K., et al. (2018). Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. European Journal of Medicinal Chemistry, 160, 171–182. View Source
